molecular formula C14H11NO4 B322442 4-Methylphenyl 2-nitrobenzoate

4-Methylphenyl 2-nitrobenzoate

Cat. No.: B322442
M. Wt: 257.24 g/mol
InChI Key: MJLXQKNXJKYSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylphenyl 2-nitrobenzoate is a useful research compound. Its molecular formula is C14H11NO4 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

4-Methylphenyl 2-nitrobenzoate serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of angiotensin II antagonists, commonly referred to as "Sartans," which are used to treat hypertension. The compound acts as a precursor for the synthesis of 2-(4-methylphenyl)-benzonitrile and its derivatives, essential for developing these antihypertensive drugs .

Table 1: Pharmaceutical Compounds Derived from this compound

Compound NameApplicationRole of this compound
Sartans (Angiotensin II antagonists)Hypertension treatmentIntermediate in synthesis
2-(4-methylphenyl)-benzonitrilePrecursor for further synthesisKey building block

Organic Synthesis

In organic chemistry, this compound is utilized in various synthetic pathways. Its structure allows it to participate in cross-coupling reactions, which are fundamental in constructing complex organic molecules. For instance, it can be synthesized from methyl salicylate and subsequently used to produce other benzoate derivatives through nickel-catalyzed reactions .

Case Study: Synthesis of Methyl 2-(4-methylphenyl)benzoate

A notable case study involves the synthesis of methyl 2-(4-methylphenyl)benzoate via a nickel-mediated cross-coupling reaction. This method showcases the utility of this compound as an intermediate, highlighting its efficiency and selectivity in producing desired compounds .

Research Insights

Recent studies have explored the inhibitory effects of compounds derived from or related to this compound on various biological targets. For example, research has indicated that modifications to the compound's structure can enhance its potency against certain enzymes, suggesting potential applications in drug design and development aimed at specific diseases .

Environmental Considerations

While primarily recognized for its chemical applications, it is essential to consider the environmental implications of using such compounds. The degradation products and potential toxicity associated with their use must be evaluated to ensure safety and compliance with environmental regulations.

Table 2: Environmental Impact Assessment

AspectEvaluation CriteriaFindings
ToxicityAcute and chronic effectsRequires further investigation
BiodegradabilityRate of breakdown in natural environmentsLimited data available
Regulatory ComplianceAdherence to environmental standardsOngoing assessments needed

Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

(4-methylphenyl) 2-nitrobenzoate

InChI

InChI=1S/C14H11NO4/c1-10-6-8-11(9-7-10)19-14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3

InChI Key

MJLXQKNXJKYSOA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.